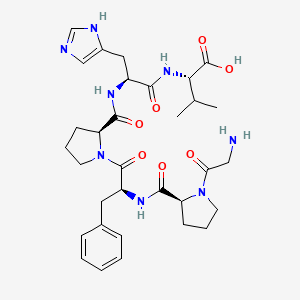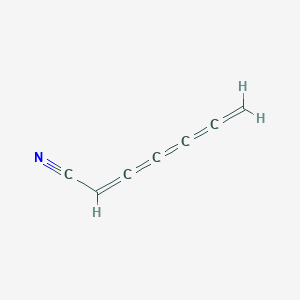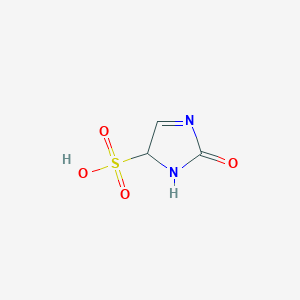![molecular formula C16H10Cl2N2O2S B14194809 N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-24-9](/img/structure/B14194809.png)
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a heterocyclic compound that contains a thieno[2,3-c]pyridine core This compound is of significant interest due to its potential pharmacological and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via acylation reactions using reagents like 3,4-dichlorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the thieno[2,3-c]pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
作用机制
The mechanism of action of N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[2,3-c]pyridine core can act as a kinase inhibitor, interacting with the ATP-binding site of kinases and inhibiting their activity . This interaction can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the position of the sulfur atom and the nature of the substituents.
Thiophene Derivatives: Compounds containing the thiophene ring system, which exhibit a variety of biological activities.
Uniqueness
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the presence of the dichlorobenzoyl group, which can enhance its biological activity and selectivity . The specific arrangement of atoms in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
属性
CAS 编号 |
914644-24-9 |
|---|---|
分子式 |
C16H10Cl2N2O2S |
分子量 |
365.2 g/mol |
IUPAC 名称 |
N-[3-(3,4-dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)20-16-14(10-4-5-19-7-13(10)23-16)15(22)9-2-3-11(17)12(18)6-9/h2-7H,1H3,(H,20,21) |
InChI 键 |
KJPQCDRJZCPGHC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)


![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)



![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
